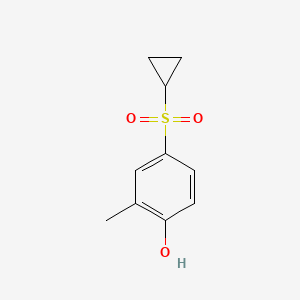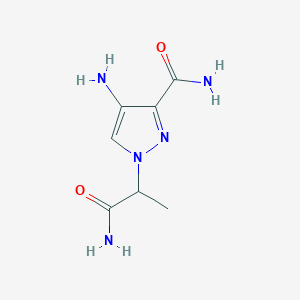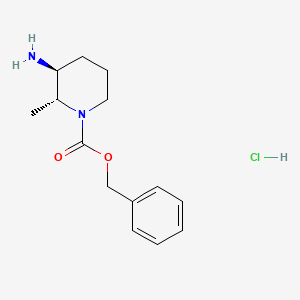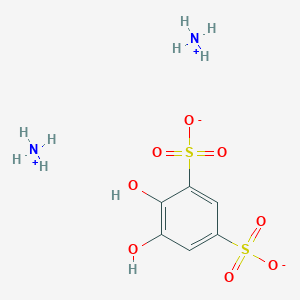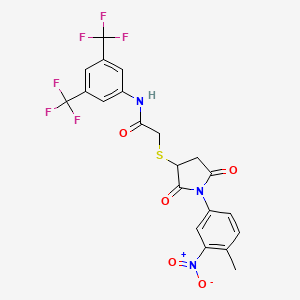
N-(3,5-Bis(trifluoromethyl)phenyl)-2-((1-(4-methyl-3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-Bis(trifluoromethyl)phenyl)-2-((1-(4-methyl-3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)acetamide is a complex organic compound characterized by its unique structure, which includes trifluoromethyl groups, a nitrophenyl group, and a dioxopyrrolidinyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Bis(trifluoromethyl)phenyl)-2-((1-(4-methyl-3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Dioxopyrrolidinyl Intermediate: This step involves the reaction of 4-methyl-3-nitrobenzaldehyde with a suitable amine to form an imine intermediate, which is then cyclized to form the dioxopyrrolidinyl ring.
Introduction of the Thioacetamide Group: The dioxopyrrolidinyl intermediate is then reacted with a thioacetamide derivative under appropriate conditions to introduce the thioacetamide group.
Attachment of the Trifluoromethylphenyl Group: Finally, the trifluoromethylphenyl group is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amine under suitable conditions.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitroso or nitro derivatives, while reduction may yield amine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain enzymes or receptors.
Medicine
In medicinal chemistry, N-(3,5-Bis(trifluoromethyl)phenyl)-2-((1-(4-methyl-3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)acetamide may be investigated for its potential therapeutic properties. Its ability to interact with biological targets could make it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique chemical properties may make it useful in various industrial applications.
作用機序
The mechanism of action of N-(3,5-Bis(trifluoromethyl)phenyl)-2-((1-(4-methyl-3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl groups may enhance its binding affinity to these targets, while the nitrophenyl and dioxopyrrolidinyl groups may contribute to its overall biological activity. The exact pathways involved would depend on the specific biological context in which the compound is studied.
類似化合物との比較
Similar Compounds
N-(3,5-Bis(trifluoromethyl)phenyl)-2-((1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)acetamide: Similar structure but lacks the nitro group.
N-(3,5-Bis(trifluoromethyl)phenyl)-2-((1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)acetamide: Similar structure but lacks the methyl group.
Uniqueness
The presence of both the nitro and methyl groups in N-(3,5-Bis(trifluoromethyl)phenyl)-2-((1-(4-methyl-3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)acetamide makes it unique compared to its analogs. These groups may influence its chemical reactivity and biological activity, potentially making it more effective in certain applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C21H15F6N3O5S |
|---|---|
分子量 |
535.4 g/mol |
IUPAC名 |
N-[3,5-bis(trifluoromethyl)phenyl]-2-[1-(4-methyl-3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H15F6N3O5S/c1-10-2-3-14(7-15(10)30(34)35)29-18(32)8-16(19(29)33)36-9-17(31)28-13-5-11(20(22,23)24)4-12(6-13)21(25,26)27/h2-7,16H,8-9H2,1H3,(H,28,31) |
InChIキー |
MZZOCELBQNDPGL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


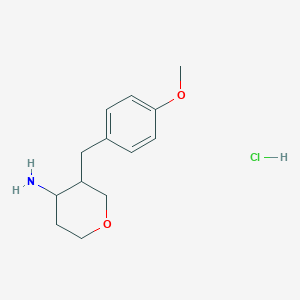
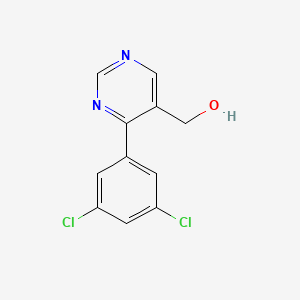
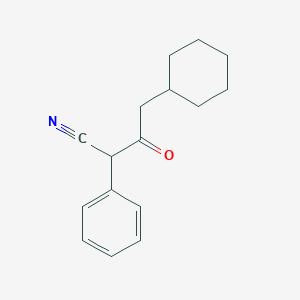

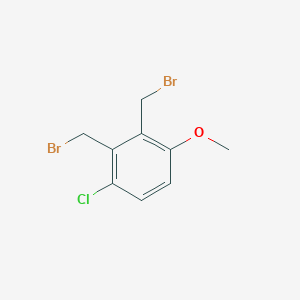
![3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B13085407.png)
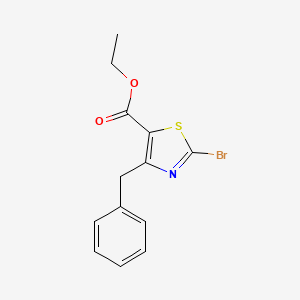
amine](/img/structure/B13085429.png)
